molecular formula C5H5ClF2N2O B6589088 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole CAS No. 1852337-48-4

2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

Cat. No.: B6589088
CAS No.: 1852337-48-4
M. Wt: 182.55 g/mol
InChI Key: FALAMHJMPLNXCI-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a halogenated 1,3,4-oxadiazole derivative characterized by a chloromethyl group at position 2 and a 1,1-difluoroethyl substituent at position 3. The chloromethyl group enhances reactivity for further functionalization (e.g., nucleophilic substitution), while the difluoroethyl moiety may improve metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

CAS No.

1852337-48-4

Molecular Formula

C5H5ClF2N2O

Molecular Weight

182.55 g/mol

IUPAC Name

2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C5H5ClF2N2O/c1-5(7,8)4-10-9-3(2-6)11-4/h2H2,1H3

InChI Key

FALAMHJMPLNXCI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(O1)CCl)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Preparation of 1,1-Difluoroacetyl Hydrazide

The synthesis begins with the formation of 1,1-difluoroacetyl hydrazide, a critical intermediate.

  • Reaction : 1,1-Difluoropropionic acid methyl ester is treated with hydrazine hydrate in ethanol under reflux.

    CH3CF2COOCH3+NH2NH2CH3CF2CONHNH2+CH3OH\text{CH}_3\text{CF}_2\text{COOCH}_3 + \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_3\text{CF}_2\text{CONHNH}_2 + \text{CH}_3\text{OH}

    Conditions : Ethanol, reflux, 6–8 hours.
    Yield : 78–85% (reported for analogous hydrazides).

Chloroacetylation of Hydrazide

The hydrazide is then functionalized with chloroacetyl chloride:

  • Reaction :

    CH3CF2CONHNH2+ClCH2COClCH3CF2CONHNHCOCH2Cl+HCl\text{CH}_3\text{CF}_2\text{CONHNH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{CH}_3\text{CF}_2\text{CONHNHCOCH}_2\text{Cl} + \text{HCl}

    Conditions : Dichloromethane (DCM), triethylamine (Et3_3N), 0°C to room temperature, 4 hours.
    Work-up : Neutralization with aqueous NaHCO3_3, extraction with DCM, and silica gel chromatography.

Cyclization to Form the 1,3,4-Oxadiazole Core

Phosphorus Oxychloride (POCl3_33)-Mediated Cyclization

The diacylhydrazine undergoes cyclodehydration using POCl3_3:

  • Reaction :

    CH3CF2CONHNHCOCH2ClPOCl32-(ClCH2)-5-(CF2CH3)-1,3,4-oxadiazole+H2O\text{CH}_3\text{CF}_2\text{CONHNHCOCH}_2\text{Cl} \xrightarrow{\text{POCl}_3} \text{2-(ClCH}_2\text{)-5-(CF}_2\text{CH}_3\text{)-1,3,4-oxadiazole} + \text{H}_2\text{O}

    Conditions : 1,2-Dichloroethane, 80–85°C, 20–24 hours.
    Yield : 86–90% (adapted from trifluoromethyl analog synthesis).
    Key Notes :

    • POCl3_3 acts as both a solvent and dehydrating agent.

    • Excess reagent ensures complete cyclization.

Thionyl Chloride (SOCl2_22)

  • Conditions : Reflux in toluene, 12 hours.

  • Yield : ~70% (lower due to side reactions).

Polyphosphoric Acid (PPA)

  • Conditions : 120°C, 6 hours.

  • Yield : <60% (limited by decomposition of difluoroethyl group).

Post-Cyclization Functionalization

Direct Introduction of Chloromethyl Group

In cases where cyclization yields an unsubstituted oxadiazole, chloromethylation is achieved via:

  • Mannich Reaction :

    Oxadiazole+CH2O+HCl2-(ClCH2)-substituted product\text{Oxadiazole} + \text{CH}_2\text{O} + \text{HCl} \rightarrow \text{2-(ClCH}_2\text{)-substituted product}

    Conditions : Formaldehyde, HCl gas, DCM, 0°C.
    Yield : 65–72%.

Characterization Data

Spectroscopic Analysis

  • 1^1H NMR (CDCl3_3):

    • Chloromethyl (CH2Cl\text{CH}_2\text{Cl}): δ 4.72 (s, 2H).

    • 1,1-Difluoroethyl (CF2CH3\text{CF}_2\text{CH}_3): δ 1.85 (t, 3JHF^3J_{HF} = 18 Hz, 3H).

  • 13^{13}C NMR :

    • Oxadiazole C-2 and C-5: δ 167.8, 162.3.

    • CF2CH3\text{CF}_2\text{CH}_3: δ 118.2 (q, 1JCF^1J_{CF} = 285 Hz).

  • MS (EI) : m/z 209 [M+^+], 174 (base peak).

Chromatographic Purity

  • HPLC : >97% purity (C18 column, acetonitrile/water 70:30).

Comparative Analysis of Synthetic Routes

MethodCyclization AgentYield (%)Purity (%)Key Advantage
POCl3_3 in DCEPOCl3_39097.3High yield, minimal side products
SOCl2_2 in tolueneSOCl2_27089Lower cost
PPAPPA5882Avoids halogenated solvents

Industrial-Scale Considerations

  • Solvent Recovery : 1,2-Dichloroethane is recycled via distillation.

  • Waste Management : POCl3_3 hydrolysis generates HCl, neutralized with NaOH.

  • Safety : Chloroacetyl chloride requires handling under inert atmosphere due to lachrymatory effects .

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxadiazole derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxadiazole, while oxidation can produce an oxadiazole with additional functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a chloromethyl group and a difluoroethyl substituent on the oxadiazole ring. The molecular formula is C5_5H4_4ClF2_2N3_3O, with a molecular weight of approximately 179.56 g/mol. Its structure contributes to its reactivity and potential applications.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole have been synthesized and tested against various bacterial strains. Studies suggest that modifications in the oxadiazole ring can enhance the efficacy of these compounds as antibacterial agents .

Anticancer Properties
Oxadiazoles have also been investigated for their anticancer potential. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells through various mechanisms .

Agrochemicals

Pesticide Development
The compound's chloromethyl group is crucial for the synthesis of novel pesticides. Its derivatives have shown promise as effective insecticides and fungicides. The fluorine atoms in the structure may enhance lipophilicity and biological activity against pests .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing functional polymers. Its reactive chloromethyl group allows for easy incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and chemical resistance .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial AgentsEffective against various bacterial strains
Anticancer CompoundsInduces apoptosis in cancer cells
AgrochemicalsPesticidesPromising insecticidal and fungicidal properties
Material ScienceFunctional PolymersEnhances thermal stability and chemical resistance

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The structure-activity relationship indicated that modifications in the substituents could enhance potency.

Case Study 2: Pesticide Efficacy

Research on the synthesis of oxadiazole-based pesticides revealed that compounds with similar structures exhibited high efficacy against common agricultural pests. Field trials confirmed their effectiveness in reducing pest populations without significant toxicity to non-target organisms.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,3,4-Oxadiazole Derivatives

Table 1: Key 1,3,4-Oxadiazole Derivatives and Their Activities
Compound Name Position 2 Substituent Position 5 Substituent Activity/Application Key Findings References
Target Compound Chloromethyl 1,1-Difluoroethyl Inferred: Precursor for drug synthesis Likely reactive for amine coupling (similar to [44] in )
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Methylsulfonyl (4-Fluorophenyl)sulfonylmethyl Antibacterial (Xac & Xoo) EC₅₀ = 1.98 and 0.17 µg/mL; superior to bismerthiazol in greenhouse trials
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (106) 4-Chlorophenyl 4-Fluorophenyl Anticancer (SF-295, MCF7, PC-3, SR cell lines) Growth inhibition >98% at 10⁻⁵ M; molecular docking supports activity
2-(Adamantan-1-yl)-5-(4-fluorophenyl)-1,3,4-oxadiazole Adamantyl 4-Fluorophenyl Crystallography & structural studies Crystal structure analyzed; para-fluorophenyl enhances planarity
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) (4-Bromobenzyl)thio Trifluoromethylpyrazole Fungicidal/Herbicidal Bleaching effect on weeds; binds SDH protein (PDB: 2FBW) similar to leads
2-(Chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole [44] Chloromethyl 2,4-Dichlorophenyl Anticancer precursor IC₅₀ = 2.46 µg/mL (liver cancer); synthesized via cyclization in POCl₃
5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) 4-Chlorophenyl 4-Nitrophenyl CNS depressant Significant sedative effects; nitro group enhances activity

Key Observations

Antibacterial Activity : Sulfone-containing derivatives (e.g., methylsulfonyl groups) exhibit potent antibacterial activity. The compound from showed EC₅₀ values 10–100× lower than commercial agrochemicals, likely due to enhanced electron-withdrawing effects improving target binding .

Anticancer Potential: Chlorophenyl and fluorophenyl substituents (e.g., compound 106 in ) demonstrate high cytotoxicity, with growth inhibition >95% against leukemia and solid tumors. The chloromethyl group in [44] () enables derivatization into amine-based anticancer agents .

Agrochemical Applications : Thioether-linked oxadiazoles (e.g., 5g in ) show dual fungicidal and herbicidal activity, with molecular docking confirming interactions with SDH proteins critical for mitochondrial function .

CNS Activity : Nitrophenyl substituents at position 5 () correlate with CNS depressant effects, likely due to nitro group-mediated modulation of neuronal ion channels .

Physicochemical and Structural Comparisons

  • Reactivity : The chloromethyl group in the target compound and [44] () facilitates nucleophilic substitution, enabling the synthesis of amine or thioether derivatives. This contrasts with inert substituents like adamantyl or phenyl groups .
  • Electron Effects: Fluorine atoms (e.g., in 1,1-difluoroethyl or 4-fluorophenyl) enhance metabolic stability and lipophilicity, improving bioavailability.
  • Crystal Packing : Adamantyl-substituted oxadiazoles () exhibit distinct crystal packing due to steric bulk, which may influence solubility and formulation .

Biological Activity

2-(Chloromethyl)-5-(1,1-difluoroethyl)-1,3,4-oxadiazole is a derivative of the oxadiazole class of compounds, which are known for their diverse biological activities. This compound's unique structure offers potential applications in pharmaceuticals, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C4_4H4_4ClF2_2N2_2O
  • Molecular Weight : 182.55 g/mol
  • CAS Number : 1287685-82-8
  • Physical State : Solid
  • Solubility : Soluble in organic solvents such as chloroform and methanol.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that oxadiazole compounds effectively inhibit the growth of various bacterial strains and fungi.
  • The compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Activity

Several studies have investigated the anticancer properties of oxadiazole derivatives:

  • A study reported that oxadiazole compounds induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS) .
  • Specific derivatives demonstrated selective cytotoxicity against tumor cells while sparing normal cells, suggesting a favorable therapeutic index .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism or replication processes in pathogens.
  • Disruption of Cell Membranes : Oxadiazoles can integrate into microbial cell membranes, altering permeability and leading to cell lysis.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways that lead to programmed cell death.

Case Studies and Research Findings

StudyFindings
Kumar et al. (2020)Demonstrated that oxadiazole derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Parikh et al. (2020)Reported that certain oxadiazole compounds showed promising anti-tubercular activity with low cytotoxicity towards human cells.
Villemagne et al. (2020)Found that oxadiazoles can act as effective inhibitors of specific enzymes linked to cancer proliferation.

Q & A

Q. What in silico tools are recommended for predicting the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : ADMET predictors (e.g., SwissADME, pkCSM) estimate metabolic pathways (e.g., CYP3A4-mediated oxidation) and half-life. Parameters like topological polar surface area (TPSA <60 Ų) and rotatable bonds (<5) correlate with blood-brain barrier permeability .

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